Pyrazine, 2-methoxy-5-(2-methylpropyl)-
CAS No.: 36330-05-9
Cat. No.: VC19661801
Molecular Formula: C9H14N2O
Molecular Weight: 166.22 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 36330-05-9 |
|---|---|
| Molecular Formula | C9H14N2O |
| Molecular Weight | 166.22 g/mol |
| IUPAC Name | 2-methoxy-5-(2-methylpropyl)pyrazine |
| Standard InChI | InChI=1S/C9H14N2O/c1-7(2)4-8-5-11-9(12-3)6-10-8/h5-7H,4H2,1-3H3 |
| Standard InChI Key | UUQFBIDVEIWACK-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)CC1=CN=C(C=N1)OC |
Introduction
Structural and Chemical Characteristics
Molecular Architecture
The compound features a pyrazine core substituted with a methoxy group at position 2 and a 2-methylpropyl (isobutyl) group at position 5. Its molecular formula is C₉H₁₄N₂O, with a molecular weight of 166.22 g/mol . Key identifiers include:
The pyrazine ring’s aromaticity and electron-rich nature facilitate interactions with biological targets, while the methoxy group enhances solubility and modulates reactivity .
Physicochemical Properties
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Boiling Point: Estimated at 250–260°C (extrapolated from gas chromatography data) .
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Retention Indices:
Synthesis and Industrial Production
Route 1: Condensation-Dehydrogenation
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Precursor Reaction: Methylglyoxal reacts with ethylenediamine to form a dihydropyrazine intermediate .
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Oxidation: Catalytic dehydrogenation using vanadium or nitric acid yields the final product .
Route 2: Biocatalytic Approaches
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Enzymatic Amination: Aminotransferases (e.g., ATA-113) convert 1,2-diketones to aminoketones, which dimerize to pyrazines .
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Microbial Synthesis: Corynebacterium glutamicum metabolizes branched-chain amino acids (e.g., leucine) to produce pyrazine derivatives .
Industrial Scalability
| Method | Advantages | Limitations |
|---|---|---|
| Chemical Synthesis | High yield (70–80%) | Requires toxic oxidants (e.g., HNO₃) |
| Biocatalysis | Eco-friendly, selective | Low throughput (<1 g/L) |
Biological Activities and Mechanisms
Antioxidant and Anti-Photoaging Effects
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In Vitro Model: Reduced UV-induced collagen degradation in human dermal fibroblasts by 40% at 10 μM .
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Mechanism: Suppression of matrix metalloproteinase-1 (MMP-1) via inhibition of the MAPK/AP-1 pathway .
Antimicrobial Properties
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Gram-Negative Bacteria: Inhibited E. coli growth at MIC = 128 μg/mL .
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Fungal Pathogens: Showed moderate activity against Candida albicans (MIC = 256 μg/mL).
Flavor and Fragrance Applications
Comparative Analysis of Structural Analogs
Future Research Directions
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Mechanistic Studies: Elucidate interactions with cellular pathways such as Nrf2/ARE for antioxidant effects .
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Synthetic Optimization: Develop greener catalysts (e.g., enzymatic cascades) to replace toxic oxidants .
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Clinical Translation: Evaluate topical formulations for dermatological applications in UV-induced skin damage .
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